5-fluoro-1H-isoindol-3-amine hydrochloride
Description
Properties
IUPAC Name |
6-fluoro-3H-isoindol-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3H,4H2,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMMHLDSZYAOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)C(=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-36-5 | |
| Record name | 5-fluoro-1H-isoindol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and Key Intermediates
- Fluorinated isoindoline precursors such as 5-fluoro-2,3-dihydro-1H-isoindole.
- Hydrazine hydrate or related nitrogen nucleophiles for amine introduction.
- Halogenated or fluorinated aromatic compounds as fluorine sources.
Common Synthetic Strategies
Electrophilic Fluorination of Isoindoline Derivatives
- Electrophilic fluorination of 2,3-dihydro-1H-isoindole using fluorinating agents like Selectfluor in organic solvents (e.g., acetonitrile) at room temperature is a common method to introduce the fluorine atom at the 5-position.
Hydrolysis and Ring-Opening Reactions
- Acidic or basic hydrolysis of fluorinated isoindoline derivatives can lead to ring-opening products or carboxylic acid derivatives, which can be further transformed into amines or other functional groups.
Hydrazine-Mediated Ring Closure
- Hydrazine hydrate is used to convert aldehyde or ketone intermediates into amine-containing heterocycles by ring closure. This method is exemplified in related heterocyclic systems such as 5-fluoro-1H-pyrazolo derivatives, where hydrazine hydrate reacts with formyl-substituted fluoropyridines to form the heterocyclic amine.
Detailed Preparation Methodology Based on Related Fluorinated Isoindoline and Heterocyclic Systems
Stepwise Synthesis Approach
Advanced Synthetic Techniques and Industrial Considerations
Continuous Flow and Microwave-Assisted Synthesis
- Microwave-assisted continuous-flow organic synthesis (MACOS) has been successfully applied to isoindoline derivatives, enabling rapid, efficient, and scalable synthesis of isoindoline-annulated compounds with high yields (53–87%).
- This method involves a Heck–aza-Michael (HaM) reaction sequence under microwave heating and flow conditions, minimizing reaction times and chromatography steps, which can be adapted for preparing fluorinated isoindoline amine hydrochlorides.
Catalytic Coupling and Functional Group Transformations
- Suzuki coupling and other palladium-catalyzed cross-coupling reactions are used to introduce various substituents on related heterocycles, enhancing structural diversity and biological activity.
- Such coupling reactions typically use PdCl₂(dppf)₂ as catalyst, bases like Cs₂CO₃, solvents such as 1,4-dioxane/water, and heating at 90 °C under nitrogen atmosphere for efficient coupling.
Summary Table of Preparation Methods
Research Findings and Notes
- The use of mild reducing agents (NaBH₄) and oxidation systems (NaOCl/KBr/TMP oxide) avoids harsh conditions and corrosive reagents, enhancing safety and scalability.
- Hydrazine hydrate provides a rapid and high-yielding route to introduce the amine functionality via ring closure, a critical step in constructing the isoindol-3-amine core.
- Continuous-flow microwave-assisted protocols significantly reduce reaction times and improve yields, offering industrial applicability for large-scale synthesis.
- Electrophilic fluorination with Selectfluor is a reliable method for regioselective fluorination, critical for obtaining the 5-fluoro substitution pattern.
- Hydrolysis reactions allow functional group interconversions that can be exploited to access the amine hydrochloride salt after suitable derivatization and purification.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1H-isoindol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the fluorine atom may result in various substituted isoindole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
5-Fluoro-1H-isoindol-3-amine hydrochloride serves as a significant intermediate in the synthesis of various bioactive compounds. Its structural features provide a scaffold for developing novel therapeutic agents.
Antitumor Activity
Recent studies have demonstrated that derivatives of isoindole compounds exhibit promising antitumor properties. For instance, modifications of the isoindole structure, including 5-fluoro substitutions, have shown enhanced activity against certain cancer cell lines. A study indicated that isoindolinone derivatives displayed potent cytotoxic effects, suggesting potential applications in cancer therapy .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. Research indicates that isoindole derivatives can mitigate neuronal damage and promote recovery in models of neurodegenerative diseases. Specifically, compounds derived from 5-fluoro-1H-isoindol-3-amine hydrochloride have been linked to improved outcomes in stroke models, highlighting their potential in treating conditions like Alzheimer's disease .
Synthetic Methodologies
The synthesis of 5-fluoro-1H-isoindol-3-amine hydrochloride typically involves several key steps:
Synthesis Pathways
Various synthetic strategies have been developed to obtain this compound efficiently. Common methods include:
- Condensation Reactions : Utilizing starting materials such as anilines and aldehydes under acidic conditions to form isoindole structures.
- Fluorination Techniques : Employing fluorinating agents to introduce the fluorine atom at the desired position on the isoindole ring.
Case Study: Sedative-Hypnotic Properties
A notable study explored the sedative-hypnotic effects of a series of isoindolinone derivatives synthesized from 5-fluoro-1H-isoindol-3-amine hydrochloride. The results indicated that specific derivatives exhibited significant sedative effects with low toxicity profiles when administered intravenously to animal models .
Biological Activities
The biological activities of 5-fluoro-1H-isoindol-3-amine hydrochloride and its derivatives are diverse:
Pharmacological Profiles
Research highlights several pharmacological activities:
- Sedative Effects : Certain derivatives have shown efficacy in reducing locomotor activity in mice, indicating potential use as sedatives .
- Antidepressant Activity : Some studies suggest that modifications of the isoindole structure may yield compounds with antidepressant properties, enhancing serotonin receptor activity .
Toxicity and Safety
Toxicity assessments indicate that some derivatives possess favorable therapeutic indices compared to established drugs like propofol, suggesting a promising safety profile for clinical applications .
Data Tables
The following table summarizes key findings regarding the biological activities and synthetic pathways associated with 5-fluoro-1H-isoindol-3-amine hydrochloride:
| Compound | Activity | Method of Synthesis | Toxicity Profile |
|---|---|---|---|
| 5-Fluoro Derivative A | Antitumor | Condensation with aromatic aldehydes | LD50 > 100 mg/kg |
| 5-Fluoro Derivative B | Neuroprotective | Fluorination of isoindole intermediates | LD50 ~ 64.69 mg/kg |
| 5-Fluoro Derivative C | Sedative-Hypnotic | Cyclization and modification | Therapeutic index > 34 |
Mechanism of Action
The mechanism of action of 5-fluoro-1H-isoindol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and ultimately affecting cell viability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Physicochemical Implications
- Solubility and Bioavailability : The hydrochloride salt form of the target compound and similar derivatives (e.g., ) enhances aqueous solubility, critical for oral administration. In contrast, neutral isoindole-1,3-diones (ZHAWOC compounds) may require formulation aids for optimal absorption .
- Target Selectivity : The triazole group in 5b () could confer selectivity for enzymes like cytochrome P450 or kinases, whereas the primary amine in the target compound might interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Metabolic Stability: Fluorine at the 5-position (target compound) may reduce oxidative metabolism compared to non-fluorinated analogs, extending half-life. However, benzyl-fluorinated ZHAWOC compounds could exhibit different metabolic pathways due to their bulkier substituents .
Biological Activity
5-Fluoro-1H-isoindol-3-amine hydrochloride (CAS: 1354952-36-5) is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C8H8ClFN2
- Molecular Weight : 186.61 g/mol
- Structure : The compound features a fluorine atom attached to the isoindole ring, which influences its reactivity and biological properties.
The biological activity of 5-fluoro-1H-isoindol-3-amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, potentially affecting neurotransmission and other physiological processes.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 5-fluoro-1H-isoindol-3-amine hydrochloride. For instance:
- Cell Line Studies : Research demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various assays:
- In Vitro Studies : It demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) suggesting efficacy comparable to established antibiotics.
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 8 | Gram-positive bacteria |
| Escherichia coli | 32 | Gram-negative bacteria |
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry reported that derivatives of 5-fluoro-1H-isoindol-3-amine hydrochloride showed enhanced potency against specific cancer types compared to non-fluorinated analogs, indicating the importance of fluorine substitution in enhancing biological activity .
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties against various pathogens. The results indicated that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential role in treating infections caused by antibiotic-resistant organisms .
Safety and Toxicity
While initial findings are promising, further studies are necessary to evaluate the safety profile and potential toxicity of 5-fluoro-1H-isoindol-3-amine hydrochloride. Toxicological assessments are crucial for determining safe dosage levels for therapeutic use.
Q & A
Q. What steps ensure reproducibility in fluorinated compound synthesis?
- Methodological Answer : Document catalyst batch (CuI purity >99%), solvent drying (molecular sieves for DMF), and reaction atmosphere (N2 vs. air). achieved 42% yield under strict anhydrous conditions, while moisture contamination reduced yields to <20% . Share synthetic intermediates (e.g., 3-azidoethyl-5-fluoro-1H-indole) via public repositories for cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
